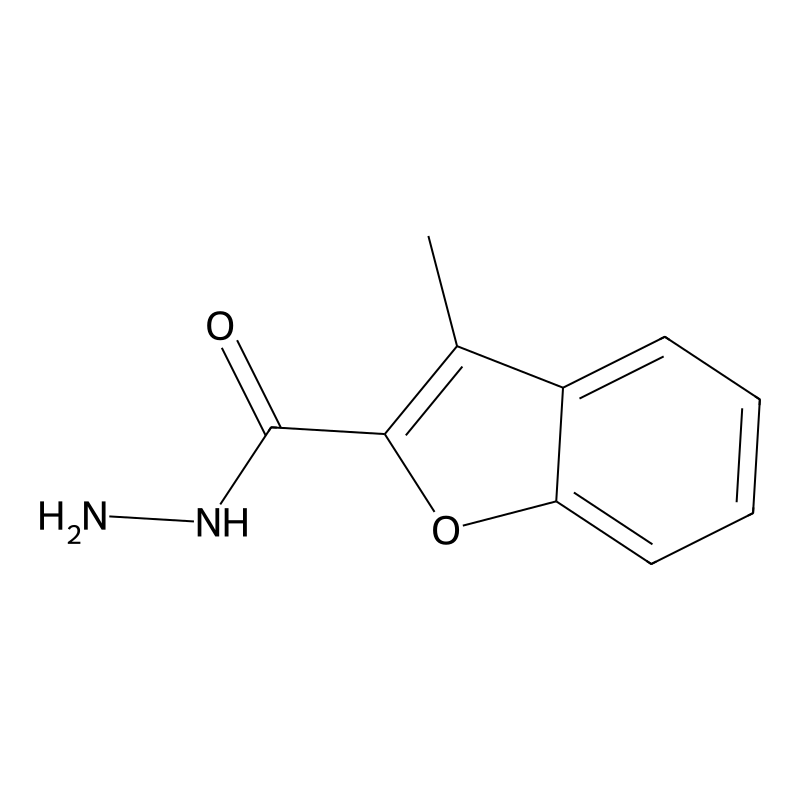

3-Methyl-1-benzofuran-2-carbohydrazide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Methyl-1-benzofuran-2-carbohydrazide is a chemical compound with the molecular formula C₁₀H₁₀N₂O₂. It features a benzofuran core, which is a fused bicyclic structure comprising a benzene ring and a furan ring. The compound's structure includes a hydrazide functional group, contributing to its potential biological activity. The presence of the methyl group at position 3 of the benzofuran enhances its chemical properties, making it an interesting target for various applications in medicinal chemistry.

Structure and Synthesis

3-Methyl-1-benzofuran-2-carbohydrazide is a heterocyclic compound containing a benzofuran ring system with a methyl group attached at the third position and a carbohydrazide group at the second position. Several research articles describe its synthesis, often as part of a larger investigation into benzofuran derivatives ().

Potential Biological Activities

The benzofuran ring structure itself is present in many naturally occurring compounds with various medicinal properties (). Research suggests that 3-Methyl-1-benzofuran-2-carbohydrazide, like other benzofuran derivatives, may have interesting biological activities, including:

The synthesis of 3-Methyl-1-benzofuran-2-carbohydrazide typically involves the reaction of ethyl 3-methyl-2-benzofurancarboxylate with hydrazine. This reaction leads to the formation of the carbohydrazide derivative through nucleophilic substitution, where hydrazine replaces the ethyl group. The reaction can be summarized as follows:

- Starting Material: Ethyl 3-methyl-2-benzofurancarboxylate.

- Reagent: Hydrazine.

- Product: 3-Methyl-1-benzofuran-2-carbohydrazide.

This reaction highlights the compound's formation through straightforward synthetic pathways that are conducive to further modifications and functionalizations.

3-Methyl-1-benzofuran-2-carbohydrazide has shown promising biological activities, particularly in antimicrobial and antituberculosis studies. Research indicates that it exhibits significant inhibitory effects against various bacterial strains and has potential as an antituberculosis agent. The compound's mechanism of action may involve interference with bacterial cell wall synthesis or inhibition of specific metabolic pathways.

Antimicrobial Properties

Studies have demonstrated that derivatives of 3-Methyl-1-benzofuran-2-carbohydrazide possess noteworthy antimicrobial activity, which positions them as candidates for further pharmacological development .

The synthesis of 3-Methyl-1-benzofuran-2-carbohydrazide can be conducted using several methods, including:

- Conventional Synthesis:

- Reaction of ethyl 3-methyl-2-benzofurancarboxylate with hydrazine under reflux conditions.

- Purification through recrystallization from ethanol.

- Microwave-Assisted Synthesis:

- Utilization of microwave irradiation to enhance reaction rates and yields, providing a more efficient synthetic route.

These methods allow for the production of high-purity compounds suitable for biological testing and further chemical modifications.

The applications of 3-Methyl-1-benzofuran-2-carbohydrazide extend into various fields, particularly in medicinal chemistry:

- Antimicrobial Agents: Due to its efficacy against bacteria, it is being explored as a potential antimicrobial drug.

- Pharmacological Research: Its unique structure allows for the exploration of structure-activity relationships in drug discovery.

- Chemical Probes: The compound may serve as a chemical probe in biological studies to elucidate mechanisms of action against pathogens.

Interaction studies involving 3-Methyl-1-benzofuran-2-carbohydrazide have focused on its binding affinity to various biological targets. Molecular docking studies suggest that this compound interacts effectively with specific enzymes and receptors involved in bacterial metabolism and pathogenicity. For instance, it has shown activity against the Arora 2 kinase, indicating its potential as an inhibitor in therapeutic applications .

Several compounds share structural similarities with 3-Methyl-1-benzofuran-2-carbohydrazide, including:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Methylbenzofuran | Benzofuran core without hydrazide | Lacks the hydrazide functionality |

| Benzofuran-2-carbohydrazide | Similar carbohydrazide structure | Different substituents affect biological activity |

| N-(5-substituted benzofuran) derivatives | Various substitutions on benzofuran | Broader range of biological activities |

These compounds highlight the uniqueness of 3-Methyl-1-benzofuran-2-carbohydrazide, particularly due to its specific hydrazide group which enhances its biological properties.